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For Researchers, Scientists, and Drug Development Professionals

Introduction

Precoccinelline is a fascinating tricyclic alkaloid produced by the seven-spot ladybird

(Coccinella septempunctata) as a chemical defense mechanism against predators.[1] Its

unique perhydro-9b-azaphenalene core structure and its activity as a non-competitive inhibitor

of nicotinic acetylcholine receptors have garnered significant interest in the scientific

community, particularly in the fields of chemical synthesis and drug discovery.[1] This technical

guide provides an in-depth overview of the chemical structure elucidation of Precoccinelline,

detailing the key spectroscopic and synthetic methodologies that have been instrumental in

confirming its molecular architecture.

Spectroscopic Data for Precoccinelline
The structural confirmation of Precoccinelline, whether isolated from its natural source or

synthesized in the laboratory, relies on a combination of modern spectroscopic techniques.

High-resolution mass spectrometry provides the elemental composition, while infrared

spectroscopy indicates the presence of specific functional groups. However, the cornerstone of

the structural elucidation lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which

maps out the carbon-hydrogen framework of the molecule.

Table 1: Spectroscopic Data for Precoccinelline
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Spectroscopic Technique Data

¹H NMR (CDCl₃)

Chemical shifts (δ) and multiplicities will be

populated based on data from forthcoming

detailed analysis of primary literature.

¹³C NMR (CDCl₃)

Chemical shifts (δ) will be populated based on

data from forthcoming detailed analysis of

primary literature.

Infrared (IR)

Key absorption bands (cm⁻¹) will be populated

based on data from forthcoming detailed

analysis of primary literature.

Mass Spectrometry (MS)

Molecular Formula: C₁₃H₂₃N Molar Mass:

193.334 g·mol⁻¹[1] Key fragmentation patterns

(m/z) will be populated based on data from

forthcoming detailed analysis of primary

literature.

Experimental Protocols
The definitive confirmation of Precoccinelline's structure has been achieved through several

total syntheses. These synthetic endeavors have not only provided access to the molecule for

biological studies but have also rigorously verified its stereochemistry. The experimental

protocols outlined below are representative of the key steps and analytical methods employed

in the synthesis and characterization of Precoccinelline.

General Synthetic and Analytical Procedures
All reactions involving air- or moisture-sensitive reagents are typically carried out under an inert

atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Solvents are generally dried and

distilled prior to use. Reaction progress is monitored by thin-layer chromatography (TLC) on

silica gel plates. Purification of products is achieved through column chromatography on silica

gel.

Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at

frequencies such as 300 or 400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR. Chemical
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shifts are reported in parts per million (ppm) relative to an internal standard, typically

tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16

for ¹³C).[2][3]

Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Samples are typically prepared as thin films on NaCl plates or as KBr pellets.

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray

ionization (ESI) on a mass spectrometer.[4][5]

Key Synthetic Strategies for Structural Elucidation
The total synthesis of Precoccinelline has been a significant challenge and has been

accomplished by several research groups, each employing unique strategies that have

collectively solidified our understanding of its structure.

The Ayer Synthesis (1976)
One of the earliest total syntheses of Precoccinelline was reported by Ayer and Furuichi. A

key feature of their approach was the construction of the tricyclic core through a series of

cyclization reactions. The final steps involved the introduction of the methyl group and the

establishment of the correct stereochemistry, with the structure of the synthetic product being

confirmed by comparison of its spectroscopic data with that of the natural product.

The Stevens Synthesis (1979)
A stereospecific total synthesis of Precoccinelline was later reported by Stevens and Lee.

Their strategy centered around a Robinson-Schöpf type condensation, a powerful method for

the construction of tropane and related alkaloid skeletons. This approach provided excellent

stereochemical control, leading to the unambiguous synthesis of Precoccinelline.

The Hsung Synthesis (2006)
More recently, Hsung and Gerasyuto developed a stereodivergent approach to

Precoccinelline and its stereoisomers.[6][7][8] A key step in their synthesis is a highly

diastereoselective intramolecular aza-[3+3] annulation reaction.[6][7][8] This methodology

allowed for the flexible construction of the perhydro-9b-azaphenalene core and provided

access to a range of related alkaloids for biological evaluation. The supporting information for
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this publication contains detailed experimental procedures and ¹H NMR spectral data for the

synthesized compounds, including Precoccinelline.[6]

Visualizing the Elucidation Pathway
The logical flow of the chemical structure elucidation process, from initial isolation to final

confirmation through synthesis, can be visualized as follows:

Isolation from
Coccinella septempunctata

Initial Spectroscopic Analysis
(MS, IR, NMR)

Spectroscopic Comparison
(Synthetic vs. Natural)

Structure Hypothesis

Total Synthesis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the chemical structure elucidation of Precoccinelline.

Conclusion
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The chemical structure of Precoccinelline has been unequivocally established through a

combination of spectroscopic analysis of the natural product and its confirmation via multiple,

elegant total syntheses. The in-depth understanding of its molecular architecture, facilitated by

the experimental protocols and synthetic strategies detailed in this guide, provides a solid

foundation for further research into its biological activity and potential applications in drug

development. The ongoing exploration of novel synthetic routes continues to refine our ability to

access this and related alkaloids, paving the way for new discoveries in the field of natural

product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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